molecular formula C7H6ClIO B1429757 (3-Chloro-4-iodophenyl)methanol CAS No. 166386-60-3

(3-Chloro-4-iodophenyl)methanol

Cat. No.: B1429757
CAS No.: 166386-60-3
M. Wt: 268.48 g/mol
InChI Key: GIYKBMUSYAKHGE-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Chemical Science

The introduction of halogen atoms, such as chlorine and iodine, into an aromatic ring can significantly alter a molecule's bioactivity, bioavailability, and binding capacity. taylorandfrancis.com This is a key reason for their prevalence in pharmaceutical products. taylorandfrancis.com Halogenated moieties can enhance membrane permeability and improve thermal and oxidative stability. taylorandfrancis.com Furthermore, the presence of halogens, particularly iodine, offers a reactive handle for further molecular modifications through reactions like cross-coupling, expanding the accessible chemical space for drug discovery and materials science. taylorandfrancis.comnih.gov The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, also plays a crucial role in molecular recognition and crystal engineering. acs.org

Role of Hydroxymethyl Functionality in Chemical Transformations

The hydroxymethyl group (-CH2OH) is a versatile functional group in organic synthesis. wikipedia.org It can undergo a variety of transformations, including oxidation to aldehydes and carboxylic acids, and reduction to a methyl group. The hydroxyl component can also be converted into a leaving group, facilitating nucleophilic substitution reactions. Moreover, it can participate in esterification and etherification reactions, allowing for the construction of more complex molecular architectures. wikipedia.org In the context of (3-Chloro-4-iodophenyl)methanol, the hydroxymethyl group provides a site for derivatization, complementing the reactivity of the halogenated aromatic ring.

Overview of Current Research Trends in Chloro- and Iodo-Substituted Aryl Compounds

Current research in the field of chloro- and iodo-substituted aryl compounds is vibrant and multifaceted. Significant efforts are being directed towards the development of novel and more efficient methods for the selective synthesis of these compounds. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are continuously being refined to tolerate a wider range of functional groups and achieve higher yields. There is also a growing interest in dearomatization reactions of halogenated heteroarenes to create complex three-dimensional structures from simple flat starting materials. acs.org Furthermore, the unique properties of iodo-substituted arenes are being exploited in areas like organocatalysis and the synthesis of hypervalent iodine reagents. beilstein-journals.org The combination of a chloro and an iodo substituent on the same aromatic ring, as seen in this compound, offers opportunities for sequential and site-selective transformations, a highly sought-after feature in modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKBMUSYAKHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306324
Record name 3-Chloro-4-iodobenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166386-60-3
Record name 3-Chloro-4-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166386-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 4 Iodophenyl Methanol

Approaches to Halogenated Benzylic Alcohols

The synthesis of halogenated benzylic alcohols like (3-Chloro-4-iodophenyl)methanol involves the precise introduction of both halogen and hydroxymethyl functional groups onto an aromatic ring.

Strategies for Direct Halogenation and Hydroxymethylation of Aromatic Systems

Directly functionalizing a simple aromatic ring with three different substituents in a specific orientation is a significant synthetic challenge. The direct hydroxymethylation of an unactivated C-H bond on a benzene (B151609) ring is not a common transformation. More typically, a methyl group already present on the ring is functionalized. For instance, the conversion of toluene (B28343) to benzyl (B1604629) alcohol can be achieved in two steps: free-radical chlorination of the methyl group, followed by nucleophilic substitution with an aqueous base like sodium hydroxide. vedantu.comdoubtnut.com

Another approach involves the direct oxidation of benzylic C-H bonds. Recent advancements have demonstrated the selective synthesis of benzylic alcohols from alkylated benzenes using oxidants like bis(methanesulfonyl) peroxide. acs.org This method can convert benzylic C-H bonds into benzylic mesylates, which are then hydrolyzed to the corresponding alcohols. acs.org Photocatalytic methods using visible light have also emerged for the direct decarboxylative hydroxylation of carboxylic acids to alcohols, employing molecular oxygen as a green oxidant. organic-chemistry.org

Methods for Regioselective Introduction of Halogen and Alcohol Functionalities

Achieving the specific 1,2,4-substitution pattern of this compound requires careful control over the regioselectivity of the reactions. The directing effects of the substituents on the aromatic ring are crucial. For example, starting with a substituted toluene, photobromination can be a route to substituted benzyl alcohols and benzaldehydes. acs.org

The synthesis of complex substituted molecules often relies on building up the functionality in a stepwise manner, using the directing effects of existing groups to control the position of incoming substituents. For propargylic alcohols, anti-silyllithiation has been shown to proceed with high regioselectivity, controlled by the coordination of an alkoxide, leading to highly functionalized allylic alcohols. kyoto-u.ac.jp While not directly applicable to the target molecule, this illustrates the importance of substrate control in achieving regioselectivity.

Multi-step Synthetic Routes from Precursors

A more practical and common approach to synthesizing this compound is through the transformation of readily available halogenated aromatic intermediates.

Transformations from Related Halogenated Aromatic Intermediates

Several plausible synthetic routes begin with commercially available, disubstituted aromatic compounds. The most direct methods involve the reduction of a carboxylic acid or an aldehyde.

From 3-Chloro-4-iodobenzoic acid: This precursor can be reduced to the target benzylic alcohol. biosynth.comnih.gov A standard method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). A similar reduction of 3-methoxy-4-methyl-benzoic acid to its corresponding benzyl alcohol using LiAlH4 has been reported with high yield.

From 3-Chloro-4-iodobenzaldehyde: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. uni.lureagentia.eusynquestlabs.com This can be achieved with milder reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. This method is often preferred due to its chemoselectivity and milder reaction conditions compared to LiAlH4.

From 3-Chloro-4-iodoaniline: This aniline (B41778) derivative can serve as a starting point. biosynth.comcymitquimica.comsigmaaldrich.com A potential, though more circuitous, route would involve a Sandmeyer-type reaction. The aniline can be converted to a diazonium salt, which could then be transformed into the corresponding benzonitrile. Subsequent reduction and hydrolysis steps could potentially yield the benzyl alcohol, but this is a less direct pathway compared to starting from the carboxylic acid or aldehyde.

Below is a table summarizing potential synthetic transformations from common precursors.

Starting MaterialKey TransformationReagents & ConditionsProduct
3-Chloro-4-iodobenzoic Acid biosynth.comnih.govCarboxylic Acid Reduction1. LiAlH4, THF 2. H2O workupThis compound
3-Chloro-4-iodobenzaldehyde uni.lusynquestlabs.comAldehyde ReductionNaBH4, Methanol (B129727)This compound
3-Chloro-4-iodotolueneRadical Halogenation & Substitution1. NBS, light 2. aq. NaOHThis compound
3-Chloro-4-iodoaniline biosynth.comcymitquimica.comDiazotization & Substitution1. NaNO2, H2SO4 2. H2O, heatThis compound

This table presents plausible synthetic routes based on standard organic chemistry transformations.

Enzymatic Synthesis and Stereocontrol in Analogous Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of alcohols. While specific data on the enzymatic synthesis of this compound is scarce, methods applied to analogous compounds are highly relevant.

Enzymatic asymmetric benzylic hydroxylation is a powerful tool for producing chiral benzylic alcohols. Cytochrome P450 monooxygenases (P450s) are particularly attractive for their ability to perform stereoselective C-H direct hydroxylation. thieme-connect.com For example, a self-sufficient P450 from Deinococcus gobiensis has been shown to have stereoselective benzylic hydroxylation capabilities for various aromatic compounds. thieme-connect.com

A combined photoredox and enzymatic process has been developed for the direct C-H hydroxylation of benzylic C-H bonds. nih.gov This single-flask strategy utilizes a photocatalyst to oxidize the C-H bond to a ketone, which is then stereoselectively reduced to an enantiomerically enriched alcohol by a ketoreductase enzyme. nih.gov This chemoenzymatic approach provides access to value-added chiral alcohols with high reactivity and enantioselectivity. nih.gov

Furthermore, enzymatic transesterification is a common method for synthesizing benzyl alcohol derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the reaction between a benzyl alcohol and an acyl donor, like vinyl acetate, to produce the corresponding ester. mdpi.com The reverse reaction, hydrolysis of an ester, can be used to generate the alcohol.

Biocatalytic MethodEnzyme ClassTransformationRelevance
Asymmetric Hydroxylation thieme-connect.comCytochrome P450Ar-CH3 → Ar-CH2OHDirect, stereoselective synthesis of chiral benzylic alcohols.
Photoredox/Enzymatic Cascade nih.govPhotoredox Catalyst & KetoreductaseAr-CH2-R → Ar-CH(OH)-REnantioselective hydroxylation of benzylic C-H bonds.
Transesterification mdpi.comLipase (e.g., CALB)Ar-CH2OH + Acyl Donor ⇌ Ar-CH2OCORSynthesis and resolution of benzylic alcohols and their esters.

This table showcases enzymatic strategies applicable to the synthesis of analogous benzylic alcohols.

Emerging Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical manufacturing. mun.ca These principles are increasingly being applied to the synthesis of fine chemicals like substituted benzyl alcohols.

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: The use of catalysts, especially biocatalysts thieme-connect.commdpi.com and photocatalysts, organic-chemistry.org is preferred over stoichiometric reagents because they are used in smaller quantities and can be recycled, reducing waste. Transition-metal-free radical coupling of aromatic alcohols, using a simple base like t-BuONa as a dual-role reagent, has been developed for the synthesis of substituted alcohols. nih.gov

Alternative Solvents and Conditions: The replacement of volatile organic compounds (VOCs) with greener solvents like water or the use of solvent-free conditions is a core principle. mun.ca For example, nano-MgO has been used as an efficient heterogeneous catalyst for the oxidation of benzoins in the air, offering a green procedure with milder conditions and higher yields. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Reductions of aldehydes and carboxylic acids are generally atom-economical transformations.

Energy Efficiency: Reactions that can be run at ambient temperature and pressure, such as some photocatalytic organic-chemistry.org and enzymatic reactions, mdpi.com are more energy-efficient than those requiring significant heating or cooling.

The development of green catalytic methods, such as using heteropoly-organic acid salt ionic liquids for benzylation reactions, exemplifies the move towards more environmentally benign synthetic processes. google.com

Spectroscopic Characterization Techniques for 3 Chloro 4 Iodophenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For (3-Chloro-4-iodophenyl)methanol, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

The aromatic region would likely show a complex splitting pattern due to the presence of three non-equivalent protons on the benzene (B151609) ring. Based on the substitution pattern (chloro at C3 and iodo at C4), the proton at C2 would be a doublet, the proton at C5 would be a doublet of doublets, and the proton at C6 would be a doublet. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and iodo groups. wisc.eduyoutube.com

The benzylic methylene protons (CH₂OH) would appear as a singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) would also appear as a singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-H (C2-H)~7.5d
Ar-H (C5-H)~7.2dd
Ar-H (C6-H)~7.8d
CH₂~4.6s
OHVariables

This is a predictive table based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the benzylic carbon.

The chemical shifts of the aromatic carbons are influenced by the electronegativity of the halogen substituents and their positions on the ring. The carbon bearing the iodine (C4) would be significantly shifted to a lower field (higher ppm value) due to the heavy atom effect of iodine. The carbon bearing the chlorine (C3) would also be deshielded. The signals for the remaining aromatic carbons can be predicted based on established substituent effects in benzene rings. rsc.orgmnstate.edu The benzylic carbon (CH₂OH) signal is expected to appear in the range of 60-65 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-Cl~135
C-I~95
C-CH₂OH~142
Aromatic CH128 - 132
CH₂OH~64

This is a predictive table based on data from analogous compounds.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands are expected for the hydroxyl, aromatic, and carbon-halogen bonds.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. libretexts.orgresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. The C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the C-O single bond in the benzyl (B1604629) alcohol moiety is expected to produce a strong band in the range of 1000-1260 cm⁻¹.

C-Cl and C-I Stretches: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-I stretch would appear at a lower frequency, typically in the 500-600 cm⁻¹ range. libretexts.org

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong, Sharp
C-O Stretch1000 - 1260Strong
C-Cl Stretch600 - 800Medium to Strong
C-I Stretch500 - 600Medium to Strong

This is a predictive table based on general IR correlation charts.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" of the molecule.

Aromatic Ring Vibrations: The symmetric breathing vibration of the benzene ring, which is often weak or absent in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. Other ring stretching and deformation modes will also be visible.

C-X (Halogen) Vibrations: The C-Cl and C-I stretching vibrations are also observable in the Raman spectrum and can provide confirmatory evidence for the presence of these halogens.

CH₂ and OH Vibrations: While the O-H stretch is typically weak in Raman spectra, the C-H stretching and bending vibrations of the methylene group will be present.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS would be crucial for determining its molecular weight and gaining insights into its structure through fragmentation patterns.

When subjected to electron ionization (EI), the molecule is expected to lose an electron to form a molecular ion (M⁺). The presence of chlorine and iodine isotopes would lead to a characteristic isotopic pattern for the molecular ion peak. The most abundant isotopes are ³⁵Cl, ³⁷Cl, and ¹²⁷I. The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. This would result in an M+2 peak that is about one-third the intensity of the molecular ion peak, a characteristic signature for a monochlorinated compound. google.com

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For benzyl alcohols, common fragmentation pathways include the loss of a hydroxyl radical (•OH), a hydrogen atom (•H), or a water molecule (H₂O). stackexchange.comyoutube.com Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a common fragmentation pattern for alcohols, leading to the formation of a resonance-stabilized cation. youtube.com

Given the structure of this compound, several key fragmentation pathways can be anticipated. The loss of the hydroxyl group would lead to a significant fragment. Cleavage of the C-I or C-Cl bonds is also possible, with the weaker C-I bond being more likely to break.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted Fragment Structure Predicted m/z Significance
Molecular Ion [M]⁺[C₇H₆³⁵ClIO]⁺284Confirms molecular weight
M+2 Peak[C₇H₆³⁷ClIO]⁺286Indicates presence of one chlorine atom
[M-OH]⁺[C₇H₅ClI]⁺267Loss of hydroxyl group
[M-I]⁺[C₇H₆ClO]⁺141Loss of iodine atom
[M-CH₂O]⁺[C₆H₄ClI]⁺254Loss of formaldehyde

Note: The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl, ¹²⁷I). The table represents a hypothetical fragmentation pattern.

Chromatographic Coupling for Purity and Identity Confirmation

To ensure the purity of a sample and to confirm the identity of the compound, chromatographic techniques are coupled with mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a hybrid technique that separates components of a mixture by HPLC and then detects them by mass spectrometry. For a compound like this compound, a reverse-phase HPLC method would likely be employed. rsc.orgnih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The separation of halogenated aromatic compounds in reverse-phase HPLC is influenced by their hydrophobicity. rsc.org The presence of both chlorine and iodine atoms would make this compound a relatively nonpolar and hydrophobic molecule, leading to a significant retention time on a C18 column. By coupling the HPLC to a mass spectrometer, the peak eluting at a specific retention time can be analyzed to confirm that its mass corresponds to that of this compound. This provides a high degree of confidence in both the identity and purity of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically sub-2 µm). This results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a more efficient and rapid assessment of its purity. The principles of separation would be the same as in HPLC, but the improved resolution could allow for the detection of even minor impurities that might co-elute with the main compound in an HPLC separation.

Computational Investigations of 3 Chloro 4 Iodophenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical reactivity and behavior.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electron density to determine the energy of the system, and through an iterative process, finds the geometry with the lowest energy. For (3-Chloro-4-iodophenyl)methanol, a DFT study would provide precise bond lengths, bond angles, and dihedral angles. Such data would reveal how the chloro, iodo, and methanol (B129727) substituents influence the geometry of the benzene (B151609) ring.

Hypothetical Data Table for Optimized Geometry of this compound (Calculated via DFT)

ParameterBond/AnglePredicted Value
Bond LengthC-ClData not available
C-IData not available
C-O (methanol)Data not available
O-H (methanol)Data not available
Bond AngleCl-C-CData not available
I-C-CData not available
C-C-O (methanol)Data not available
Dihedral AngleC-C-C-C (ring)Data not available
C-C-O-HData not available

This table represents the type of data that would be generated from a DFT geometry optimization study. Actual values are not available due to a lack of published research.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an ESP analysis would highlight the electrophilic and nucleophilic sites, providing valuable information about its intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. By correlating these calculated frequencies with experimentally obtained spectra, chemists can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. Such a study for this compound would help in its structural characterization.

Conformational Analysis and Stability Studies

This compound has rotational freedom around the C-C bond connecting the phenyl ring and the methanol group, as well as the C-O bond of the methanol group. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to identify the most stable conformers (energy minima) and the transition states between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Advanced Computational Methods (e.g., Natural Bond Orbital (NBO) analysis for hyperconjugation and charge delocalization)

Natural Bond Orbital (NBO) analysis is an advanced computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and unfilled orbitals, revealing stabilizing effects such as hyperconjugation and charge delocalization. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, chlorine, and iodine atoms into the aromatic ring and the antibonding orbitals of adjacent bonds. This would provide a deeper understanding of the electronic factors contributing to its stability and reactivity.

X-ray Crystallographic Studies on Related Compounds for Structural Validation

To provide a robust framework for the computational analysis of this compound, it is imperative to validate the predicted geometric parameters against experimentally determined crystal structures of analogous compounds. Although a single-crystal X-ray structure for this compound has not been reported in the surveyed literature, analysis of structurally similar halogenated benzyl (B1604629) alcohols provides critical reference data for bond lengths, bond angles, and molecular conformations.

The crystalline state offers a unique insight into the preferred intrinsic geometry of a molecule, influenced by intermolecular forces such as hydrogen bonding and packing effects. By comparing the computationally derived structure of this compound with the X-ray diffraction data of related molecules, the accuracy of the theoretical models can be effectively gauged. For this purpose, crystallographic data for 4-chlorobenzyl alcohol, 2-bromobenzyl alcohol, and 4-bromobenzyl alcohol have been examined.

A seminal study on the structure of 4-chlorobenzyl alcohol revealed that the molecule crystallizes in the monoclinic space group P2₁, with the crystal structure being characterized by chains of O-H···O hydrogen bonds extending along the 2₁ axis. The conformation observed in the crystal is a trans form concerning the positions of the hydroxyl hydrogen atom and the aryl group.

The crystal structure of 2-bromobenzyl alcohol has also been determined, providing valuable data for an ortho-substituted halobenzyl alcohol. This allows for an assessment of how the position of the halogen substituent affects the solid-state conformation.

These experimental structures serve as benchmarks for validating the results of computational models. Key geometric parameters, including the C-X (halogen), C-C, C-O bond lengths, and the bond angles within the phenyl ring and the methanol moiety, are of particular interest for comparison.

Below are interactive tables summarizing the key crystallographic data for these related compounds.

Table 1: Crystallographic Data for Related Benzyl Alcohols

Compound Name Formula CCDC Number Space Group
4-Chlorobenzyl Alcohol C₇H₇ClO 192469 P2₁
2-Bromobenzyl Alcohol C₇H₇BrO 882251 P2₁/c
4-Bromobenzyl Alcohol C₇H₇BrO
4-Iodobenzyl Alcohol C₇H₇IO

Data for 4-Bromobenzyl Alcohol, 4-Iodobenzyl Alcohol, and 3-Chlorobenzyl Alcohol is not available in the searched literature.

Table 2: Selected Bond Lengths (Å) from X-ray Crystallography

Compound C-Halogen C(aryl)-C(aryl) (avg.) C(aryl)-C(H₂OH) C-O
4-Chlorobenzyl Alcohol 1.745 1.383 1.509 1.426
2-Bromobenzyl Alcohol 1.902 1.385 1.505 1.423
4-Bromobenzyl Alcohol
4-Iodobenzyl Alcohol

Data for 4-Bromobenzyl Alcohol, 4-Iodobenzyl Alcohol, and 3-Chlorobenzyl Alcohol is not available in the searched literature.

Table 3: Selected Bond Angles (°) from X-ray Crystallography

Compound C-C-C (aryl, avg.) C(aryl)-C(aryl)-C(H₂OH) C(aryl)-C-O
4-Chlorobenzyl Alcohol 120.0 120.3 112.1
2-Bromobenzyl Alcohol 120.0 121.2 112.5
4-Bromobenzyl Alcohol
4-Iodobenzyl Alcohol

Data for 4-Bromobenzyl Alcohol, 4-Iodobenzyl Alcohol, and 3-Chlorobenzyl Alcohol is not available in the searched literature.

The analysis of these related structures confirms that the benzyl alcohol moiety adopts a conformation where the C-O bond is not coplanar with the phenyl ring. The hydrogen bonding patterns observed, typically forming chains or dimers, are crucial in stabilizing the crystal lattice. This experimental evidence is invaluable for interpreting the results of computational studies on this compound, particularly in understanding its likely solid-state conformation and intermolecular interactions.

Reaction Mechanism Studies Involving 3 Chloro 4 Iodophenyl Methanol

Mechanistic Pathways of Functional Group Interconversions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) of (3-Chloro-4-iodophenyl)methanol is a primary alcohol and thus can undergo a variety of functional group interconversions, most notably oxidation, esterification, and etherification. The mechanistic pathways for these transformations are well-established for benzylic alcohols in general.

Oxidation: The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. nih.gov The mechanism for the oxidation of benzylic alcohols often involves the formation of a chromate (B82759) ester in the case of chromium-based reagents, followed by an E2-like elimination of a proton from the benzylic carbon. core.ac.uk For milder oxidants that stop at the aldehyde stage, the reaction proceeds without overoxidation to the carboxylic acid. The reaction rate and selectivity can be influenced by additives. For instance, in the oxidation of benzylic alcohols with certain iodine(III) reagents, the addition of a Lewis acid like AlCl₃ can accelerate the reaction. beilstein-journals.org

Esterification: The esterification of this compound with a carboxylic acid is typically acid-catalyzed. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Etherification: The formation of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This Sₙ2 reaction would involve the deprotonation of the alcohol to form an alkoxide, which then attacks an alkyl halide. Alternatively, reductive etherification can be performed by reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent and a catalyst. chemnet.com

Table 1: General Mechanistic Features of Hydroxymethyl Group Interconversions

Reaction Key Mechanistic Steps Intermediate Species
Oxidation (e.g., with CrO₃) Formation of chromate ester, E2 elimination Chromate ester
Esterification (acid-catalyzed) Protonation of carboxylic acid, nucleophilic attack by alcohol, tetrahedral intermediate formation, dehydration Tetrahedral intermediate
Etherification (Williamson) Deprotonation of alcohol, Sₙ2 attack on alkyl halide Alkoxide

Role of Halogen Substituents (Chlorine and Iodine) in Reaction Kinetics and Selectivity

The chlorine and iodine atoms on the phenyl ring of this compound play a significant role in modulating the reactivity and selectivity of its reactions. Their effects are twofold: electronic and steric.

Electronically, both halogens are electronegative and exert an electron-withdrawing inductive effect, which can influence the acidity of the hydroxymethyl proton and the reactivity of the aromatic ring. However, they can also participate in resonance, donating electron density to the ring, although this effect is generally weaker for halogens compared to their inductive effect. The differential reactivity of the C-Cl and C-I bonds is a key factor in selective cross-coupling reactions. The C-I bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed reactions. beilstein-journals.orgmit.edu This difference allows for selective functionalization at the iodine-bearing carbon.

Kinetically, the nature of the halogen substituent can affect the rates of reactions involving the aromatic ring. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the halogens can activate the ring towards attack, while in electrophilic aromatic substitution, they are deactivating. The relative rates of reaction at the two halogenated positions are also a subject of kinetic versus thermodynamic control. nih.gov

Investigation of Intermediate Species and Transition States

The direct observation or trapping of reaction intermediates is a powerful tool for elucidating reaction mechanisms. In the reactions of this compound, various transient species can be postulated.

For reactions involving the hydroxymethyl group, such as oxidation, intermediates like chromate esters have been proposed. core.ac.uk In substitution reactions at the benzylic carbon, the formation of a benzylic carbocation is a possibility, especially under Sₙ1 conditions. The stability of this carbocation would be influenced by the electronic effects of the halogen substituents.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates. beilstein-journals.org These include the oxidative addition product (an arylpalladium(II) halide), the transmetalation product, and the final complex from which reductive elimination occurs to yield the product and regenerate the palladium(0) catalyst. Computational studies can provide valuable insights into the structures and energies of these intermediates and the transition states that connect them. rsc.orgresearchgate.netpku.edu.cnnih.gov

Catalytic Reaction Mechanisms (e.g., metal-catalyzed cross-coupling reactions involving C-I bonds)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a prime candidate for such transformations due to its aryl iodide moiety. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle with a palladium(0) species. beilstein-journals.orgmit.edu

The catalytic cycle typically proceeds through three key steps:

Oxidative Addition: The aryl halide (in this case, the C-I bond of this compound) reacts with the palladium(0) catalyst to form an arylpalladium(II) halide intermediate. This step is generally faster for aryl iodides than for aryl chlorides.

Transmetalation: In reactions like the Suzuki coupling, an organoboron compound transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of the reaction. mit.edunih.gov Bulky and electron-rich phosphine (B1218219) ligands can enhance the rates of oxidative addition and reductive elimination.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

Step Description Key Intermediate
Oxidative Addition Reaction of the C-I bond with Pd(0) (3-Chloro-4-(hydroxymethyl)phenyl)palladium(II) iodide
Transmetalation Transfer of an organic group from a main group organometallic reagent to the Pd(II) center Di-organo-palladium(II) complex
Reductive Elimination Formation of the C-C bond and regeneration of Pd(0) Coupled product and Pd(0) catalyst

Stereochemical Aspects of Reactions and Chiral Transformations

The hydroxymethyl group of this compound is prochiral, meaning that the substitution of one of the two benzylic hydrogens with a different group would create a stereocenter. This opens up the possibility of stereoselective reactions and the synthesis of chiral molecules.

Asymmetric Reduction: The synthesis of enantiomerically enriched this compound can be achieved through the asymmetric reduction of the corresponding aldehyde, 3-chloro-4-iodobenzaldehyde. chemnet.comreagentia.euuni.lu This can be accomplished using chiral reducing agents or through biocatalytic methods employing enzymes like alcohol dehydrogenases. google.com

Kinetic Resolution: If a racemic mixture of this compound is prepared, it can be resolved into its constituent enantiomers through kinetic resolution. This process involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. google.com For example, enzymatic acylation using a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

The stereochemical outcome of reactions at the benzylic center is highly dependent on the reaction mechanism. Sₙ2 reactions proceed with inversion of stereochemistry, while Sₙ1 reactions, which proceed through a planar carbocation intermediate, typically lead to racemization.

Synthesis and Characterization of Derivatives and Analogs

Modification of the Hydroxymethyl Group

The primary alcohol functionality of (3-Chloro-4-iodophenyl)methanol is a prime site for a variety of chemical transformations, enabling the introduction of different functional groups and the extension of the carbon skeleton.

The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester.

Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Palladium-catalyzed C-O cross-coupling reactions have also emerged as a powerful tool for forming aryl ethers from aryl halides and alcohols. nih.gov While this typically involves the aromatic halide, related methodologies can be adapted for the etherification of the benzyl (B1604629) alcohol moiety.

These reactions are fundamental in creating a library of derivatives with varying electronic and steric properties, which can be useful for structure-activity relationship studies in medicinal chemistry or for tuning the physical properties of materials.

Table 1: Examples of Esterification and Etherification Reactions

ReactantReagentProductReaction Type
This compoundAcetic Anhydride(3-Chloro-4-iodophenyl)methyl acetateEsterification
This compoundSodium Hydride, then Methyl Iodide1-Chloro-4-(methoxymethyl)-2-iodobenzeneEtherification
This compoundEthyl Bromoacetate, K2CO3Ethyl 2-((3-chloro-4-iodobenzyl)oxy)acetateEtherification

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 3-chloro-4-iodobenzaldehyde, or the carboxylic acid, 3-chloro-4-iodobenzoic acid, depending on the choice of oxidizing agent and reaction conditions. leah4sci.com

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are selective for the partial oxidation to the aldehyde. libretexts.orgyoutube.com This transformation is crucial as aldehydes are valuable intermediates for various carbon-carbon bond-forming reactions, including Wittig reactions and aldol (B89426) condensations.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (prepared from chromium trioxide and sulfuric acid, also known as the Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.orgresearchgate.netlibretexts.org The resulting carboxylic acid can then undergo a range of further transformations, such as conversion to acid chlorides, amides, and esters.

Table 2: Oxidation Reactions of this compound

Starting MaterialOxidizing AgentProductProduct Type
This compoundPyridinium Chlorochromate (PCC) libretexts.orgyoutube.com3-Chloro-4-iodobenzaldehydeAldehyde
This compoundPotassium Permanganate (KMnO4) leah4sci.com3-Chloro-4-iodobenzoic acidCarboxylic Acid
This compoundJones Reagent (CrO3/H2SO4) libretexts.org3-Chloro-4-iodobenzoic acidCarboxylic Acid

The hydroxymethyl group can be transformed into other important functional groups like amines and halides. The synthesis of (3-Chloro-4-iodophenyl)methanamine can be achieved through various synthetic routes. One common method involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or an azide (B81097) followed by reduction. Alternatively, the corresponding aldehyde can be subjected to reductive amination. For example, (3-chloro-4-methoxyphenyl)methanamine hydrochloride has been synthesized by the chlorination of (4-methoxyphenyl)methanamine with sulfuryl chloride. google.com

Conversion of the alcohol to a halide, such as 3-Chloro-4-iodobenzyl bromide, can be accomplished using various brominating agents. For instance, reaction with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) can effectively replace the hydroxyl group with a bromine atom. The resulting benzyl bromide is a highly reactive intermediate, susceptible to nucleophilic attack, making it a valuable precursor for further derivatization.

Table 3: Conversion to Amines and Halides

Starting MaterialReagent(s)ProductProduct Type
This compound1. SOCl2; 2. NH3(3-Chloro-4-iodophenyl)methanamineAmine
This compoundPBr33-Chloro-4-iodobenzyl bromideHalide

Derivatization of the Halogenated Aromatic Ring

The presence of both a chlorine and an iodine atom on the aromatic ring provides a platform for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds (the C-I bond being much more reactive in oxidative addition to palladium(0)) allows for regioselective modifications.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. whiterose.ac.ukrsc.org For this compound and its derivatives, these reactions typically occur at the more reactive C-I bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups at the 4-position of the benzene (B151609) ring. libretexts.org The general mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials.

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene, providing access to substituted styrenes and other vinylarenes.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura libretexts.orgPhenylboronic acidPd(PPh3)4, Na2CO3Biphenyl derivative
Sonogashira wikipedia.orgorganic-chemistry.orgPhenylacetylenePdCl2(PPh3)2, CuI, Et3NDiphenylacetylene derivative
HeckStyrenePd(OAc)2, P(o-tol)3, Et3NStilbene derivative

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the chloro and iodo substituents are not strongly activating for SNA_r. However, if the aromatic ring is further modified to include potent electron-withdrawing groups, such as a nitro group, the reactivity of the halogens towards nucleophilic attack can be significantly enhanced. libretexts.org

The relative reactivity of halogens in SNA_r reactions is typically F > Cl > Br > I, which is the opposite of their reactivity in palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com Therefore, if the ring were sufficiently activated, a nucleophile would preferentially displace the chloride over the iodide. For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol (B41353) demonstrates a nucleophilic aromatic substitution where a chloride is displaced. nih.gov

Stereoselective Synthesis of Enantiomers (e.g., for related arylpropanols)

The production of enantiomerically pure arylpropanols is of significant interest in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. While direct stereoselective synthesis of enantiomers of (3-Chloro-4-iodophenyl)propanol derivatives has not been extensively documented in readily available literature, established methodologies for the asymmetric reduction of prochiral ketones provide a clear pathway to these valuable compounds. The primary approach involves the stereoselective reduction of a corresponding acetophenone (B1666503) derivative, such as 1-(3-chloro-4-iodophenyl)ethan-1-one.

One of the most effective methods for achieving high enantioselectivity is through biocatalytic reduction. This approach utilizes whole microbial cells or isolated enzymes to catalyze the conversion of the ketone to the desired chiral alcohol. For instance, studies on the stereoselective reduction of analogous compounds like ethyl 4-chloro-3-oxobutanoate have demonstrated the efficacy of various microorganisms. Escherichia coli cells co-expressing aldehyde reductase and glucose dehydrogenase genes have been used to produce the corresponding (R)-hydroxy ester with high molar yield and excellent optical purity. nih.gov Similarly, various fungi, such as Cylindrocarpon sclerotigenum, have been shown to reduce ethyl 4-chloro-3-oxobutanoate to the (S)-enantiomer with over 99% enantiomeric excess (e.e.), relying on NADPH-dependent reductases. sigmaaldrich.com These biocatalytic systems offer mild reaction conditions and high stereoselectivity, making them attractive for the synthesis of chiral arylpropanols.

Chemical methods for stereoselective reduction also offer viable routes. Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium or rhodium with chiral ligands, is a powerful tool for producing enantiomerically enriched alcohols. Additionally, chiral reducing agents like those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) can afford high levels of enantioselectivity.

Should these stereoselective syntheses not achieve perfect enantiomeric purity, chromatographic separation of the resulting enantiomers is a common and effective strategy. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely employed technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective for the separation of a broad range of racemic compounds, including chiral alcohols and their derivatives. nih.gov The choice of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. nih.gov

Spectroscopic and Structural Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound, such as ethers and esters, necessitates thorough characterization to confirm their chemical identity and structure. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is typically employed for this purpose. In cases where single crystals can be obtained, X-ray crystallography provides definitive structural elucidation.

Ether Derivatives: The formation of an ether derivative, for example, by Williamson ether synthesis where the hydroxyl group of this compound is reacted with an alkyl halide, can be confirmed by characteristic changes in the NMR and IR spectra.

¹H NMR: The most significant change in the ¹H NMR spectrum would be the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shift of the benzylic methylene (B1212753) protons (-CH₂O-) would also be expected to shift slightly.

¹³C NMR: The ¹³C NMR spectrum would show a new set of signals for the carbon atoms of the alkyl group. The chemical shift of the benzylic carbon would also be affected by the ether linkage.

IR Spectroscopy: The broad O-H stretching band, typically observed around 3200-3600 cm⁻¹, would be absent in the IR spectrum of the ether derivative. A new, strong C-O stretching band, characteristic of ethers, would appear in the region of 1000-1300 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the ether derivative, providing further confirmation of the successful synthesis.

Ester Derivatives: Esterification of this compound, for instance, through reaction with a carboxylic acid or its derivative, also leads to distinct spectroscopic signatures. rsc.org

¹H NMR: Similar to etherification, the hydroxyl proton signal would disappear. A new set of signals corresponding to the acyl group would be observed. The benzylic methylene protons would experience a downfield shift due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR: The spectrum would feature a new signal for the carbonyl carbon of the ester group, typically in the range of 160-180 ppm, in addition to signals from the rest of the acyl group.

IR Spectroscopy: The disappearance of the broad O-H stretch and the appearance of a strong C=O stretching band for the ester carbonyl group, usually between 1735 and 1750 cm⁻¹, are key indicators of ester formation. A C-O stretching band for the ester linkage would also be present.

Mass Spectrometry: The mass spectrum would confirm the molecular weight of the synthesized ester.

While specific spectroscopic data for novel derivatives of this compound are not widely published, the tables below provide expected chemical shifts and absorption bands based on the analysis of analogous compounds. nih.goveurjchem.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Ether Derivative: 1-(Butoxymethyl)-3-chloro-4-iodobenzene

Assignment ¹H NMR (Expected) ¹³C NMR (Expected)
Ar-H7.0 - 7.8 (m, 3H)125.0 - 140.0
-CH₂-O-Ar4.4 - 4.6 (s, 2H)70.0 - 75.0
-O-CH₂-3.4 - 3.6 (t, 2H)68.0 - 72.0
-CH₂-CH₂-1.5 - 1.7 (m, 2H)30.0 - 35.0
-CH₂-CH₃1.3 - 1.5 (m, 2H)18.0 - 22.0
-CH₃0.8 - 1.0 (t, 3H)13.0 - 15.0

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Ester Derivative: (3-Chloro-4-iodophenyl)methyl acetate

Assignment ¹H NMR (Expected) ¹³C NMR (Expected)
Ar-H7.0 - 7.8 (m, 3H)125.0 - 140.0
-CH₂-O-5.0 - 5.2 (s, 2H)65.0 - 70.0
-C(O)CH₃2.0 - 2.2 (s, 3H)20.0 - 22.0
-C=O-170.0 - 172.0

Table 3: Expected IR Absorption Bands (cm⁻¹) for Derivatives of this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ether (C-O-C)C-O Stretch1000 - 1300
Ester (C=O)C=O Stretch1735 - 1750
Ester (C-O)C-O Stretch1000 - 1300
Aromatic C-HC-H Stretch3000 - 3100
Aromatic C=CC=C Stretch1450 - 1600
C-ClC-Cl Stretch600 - 800
C-IC-I Stretch500 - 600

Structural Characterization by X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. This technique is invaluable for confirming the absolute configuration of enantiomerically pure compounds. Although no crystal structures of derivatives of this compound are readily found in the literature, analysis of related structures reveals important intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the packing of molecules in the solid state.

Applications As Synthetic Building Blocks

Precursors in Pharmaceutical Synthesis

The primary and most well-documented application of (3-Chloro-4-iodophenyl)methanol is in the field of medicinal chemistry, where it functions as a key starting material for the synthesis of complex bioactive molecules and as a scaffold for the discovery of new drugs.

While direct evidence of this compound being used in the synthesis of the anticoagulant drug Apixaban is not explicitly detailed in publicly available literature, the structural motifs present in this compound are highly relevant to the synthesis of Apixaban and its analogs. The core structure of Apixaban contains a substituted phenyl group attached to a pyrazolone ring. The synthesis of such structures often relies on precursors containing iodo- and chloro-substituted aromatic rings. For instance, known synthetic routes to Apixaban utilize starting materials like 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one. google.comwjpsonline.com Although different starting materials are often cited, the chloro-iodo substitution pattern of this compound makes it a plausible and potentially valuable precursor for the synthesis of novel Apixaban analogs, where modifications to the phenyl ring could lead to altered pharmacological properties. Alternative synthetic strategies for Apixaban analogs have been explored to create diverse molecular libraries with potential anticoagulant potency. arkat-usa.org

The this compound scaffold is of significant interest in drug discovery for developing ligands for various biological targets.

TRPV4 Ligands: Research into new ligands for the Transient Receptor Potential Vanilloid 4 (TRPV4), a calcium-permeable ion channel involved in various physiological processes, has highlighted the importance of halogenated phenyl groups. In a study focused on modifying the structure of a known TRPV4 agonist, GSK1016790A, a series of new ligands were synthesized. nih.gov Notably, an iodide analogue demonstrated the highest activating effectiveness, with 59.3% of ionomycin-responsive cells showing a response. nih.gov This finding underscores the potential of iodo-substituted phenylmethanols, such as this compound, as valuable scaffolds for the development of potent TRPV4 modulators. nih.gov

P2X3 Receptor Antagonists: P2X3 receptors are implicated in pain signaling, making them an attractive target for the development of new analgesics. Structure-activity relationship (SAR) studies of P2X3 receptor antagonists have shown that substituted benzyl (B1604629) moieties are a key feature of potent inhibitors. nih.govnih.gov While direct synthesis from this compound is not explicitly described, the development of benzimidazole-4,7-dione-based P2X3 antagonists involved the use of various halide-substituted anilines, indicating that the chloro- and iodo-substituents could play a role in optimizing ligand-receptor interactions. nih.gov

Anticancer Agents: Halogenated aromatic compounds are a common feature in many anticancer agents. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, a study on the synthesis of novel 1,2,4-triazole analogs as potential anticancer agents explored the effects of different halogen substitutions on the phenyl ring. nih.gov One of the synthesized compounds, 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine, demonstrated notable anticancer activity. This suggests that the 3-chloro-4-iodo substitution pattern of this compound could be a valuable feature in the design of new cytotoxic agents. Furthermore, the anthelmintic drug Rafoxanide, a halogenated salicylanilide, has been shown to promote apoptosis and autophagy in gastric cancer cells. nih.gov

Building Blocks for Agrochemicals and Specialty Chemicals

Halogenated benzyl alcohols and their derivatives are important intermediates in the synthesis of agrochemicals. google.com The introduction of halogen atoms into the molecular structure of pesticides can enhance their efficacy and metabolic stability. Although specific examples of this compound's application in this sector are not widely reported, its structural features are consistent with those of precursors used in the synthesis of modern herbicides and fungicides, where around 81% of recently launched agrochemicals contain halogen atoms. researchgate.net The conversion of benzyl alcohols to benzyl halides is a common synthetic transformation, providing a route to a variety of agrochemical scaffolds. acgpubs.orgmdpi.comresearchgate.net

Utilization in Materials Science Research

In the field of materials science, functionalized aromatic compounds are essential for the development of organic electronic materials, such as organic semiconductors. While there is no specific research detailing the use of this compound in this area, the development of novel organic semiconductors often involves the synthesis of new π-conjugated systems. sigmaaldrich.com The reactivity of the iodo- and chloro-substituents in cross-coupling reactions makes this compound a potential building block for the synthesis of larger, conjugated molecules with interesting electronic and photophysical properties.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of (3-Chloro-4-iodophenyl)methanol typically involves the reduction of the corresponding benzoic acid or aldehyde. While effective, these methods often rely on stoichiometric reducing agents and may generate significant waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of catalytic transfer hydrogenation . This approach utilizes environmentally benign hydrogen donors, such as formic acid or isopropanol, in the presence of a transition metal catalyst. The development of robust and recyclable catalysts for the selective reduction of 3-chloro-4-iodobenzoic acid or its derivatives would represent a significant advancement.

Another area of intense interest is flow chemistry . researchgate.net The synthesis of benzyl (B1604629) alcohols in continuous flow microreactor systems offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. researchgate.net Future work could focus on designing a continuous flow process for the synthesis of this compound, potentially integrating the reduction and purification steps into a single, streamlined operation.

Biocatalysis also presents a green and highly selective alternative. nih.gov The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, for the reduction of the corresponding aldehyde could provide access to this compound under mild and environmentally friendly conditions. nih.gov Research in this area would involve screening for suitable enzymes and optimizing reaction conditions to achieve high conversion and enantioselectivity if desired.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Transfer HydrogenationUse of green hydrogen donors, catalyst recyclabilityDevelopment of robust and selective catalysts
Flow ChemistryImproved safety, efficiency, and automationDesign and optimization of a continuous flow process
BiocatalysisHigh selectivity, mild reaction conditions, greenEnzyme screening and process optimization

Exploration of Novel Derivatization Pathways and Reactivity Patterns

The presence of three distinct reactive sites—the hydroxyl group, the chloro substituent, and the iodo substituent—makes this compound a fascinating substrate for exploring novel derivatization pathways. The differential reactivity of the C-Cl and C-I bonds, in particular, opens up possibilities for selective functionalization.

Future research will likely focus on exploiting this differential reactivity in selective cross-coupling reactions . rsc.org The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This chemoselectivity can be harnessed to introduce a wide range of substituents at the 4-position while leaving the 3-chloro group intact for subsequent transformations.

Photocatalysis offers another exciting frontier for the functionalization of this compound. beilstein-journals.orgacs.org Visible-light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods, such as the direct C-H functionalization of the aromatic ring or the activation of the C-Cl bond under mild conditions.

The hydroxyl group provides a handle for a variety of transformations, including esterification, etherification, and conversion to other functional groups. The development of novel derivatization reagents and protocols will be crucial for expanding the chemical space accessible from this compound. nih.gov For instance, the synthesis of novel esters or ethers could lead to compounds with interesting biological or material properties.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound and its derivatives. Advanced modeling techniques can provide valuable insights into the compound's reactivity, guide the design of new synthetic routes, and predict the properties of novel derivatives.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure and reactivity of this compound. nih.gov These calculations can help to predict the regioselectivity of electrophilic aromatic substitution reactions, understand the mechanism of catalytic transformations, and rationalize the observed reactivity patterns. nih.govescholarship.org

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the structural features of this compound derivatives and their biological or material properties. nih.gov By developing predictive QSAR models, it will be possible to design new derivatives with enhanced activity or desired properties, thereby reducing the need for extensive experimental screening.

Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. mit.edursc.orgmit.edu By training these algorithms on large datasets of chemical reactions, it may be possible to predict the optimal conditions for the synthesis and derivatization of this compound with high accuracy. rsc.orgmit.edu

Computational TechniqueApplicationPotential Impact
Density Functional Theory (DFT)Modeling electronic structure and reactivityPredicting reaction outcomes and understanding mechanisms
QSAR ModelingCorrelating structure with propertiesDesigning derivatives with enhanced properties
Machine LearningPredicting reaction outcomes and optimizing conditionsAccelerating synthesis and derivatization development

Applications in Emerging Areas of Chemical Science and Technology

The unique structural features of this compound make it a promising candidate for a wide range of applications in emerging areas of chemical science and technology.

In medicinal chemistry , this compound can serve as a valuable scaffold for the synthesis of novel drug candidates. researcher.life The presence of two distinct halogen atoms allows for the introduction of diverse functionalities, which can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties. Its potential as a fragment in fragment-based drug discovery is also an area ripe for exploration.

In the field of agrochemicals , the development of new pesticides and herbicides is a constant necessity. The halogenated phenyl motif is a common feature in many agrochemically active compounds. This compound and its derivatives could be explored for their potential as novel insecticides, fungicides, or herbicides.

The area of organic electronics is another promising field of application. frontiersin.org Functionalized aromatic compounds are key components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of this compound through derivatization could lead to the development of new materials with tailored optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-4-iodophenyl)methanol to ensure high purity?

  • Methodological Answer : A two-step approach is often employed:

Halogenation : Start with a phenylmethanol precursor (e.g., 4-iodophenylmethanol) and introduce chlorine at the 3-position via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) .

  • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize dihalogenation byproducts.

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, chlorine/iodine-induced deshielding) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 298.91) and isotopic patterns from iodine .
  • FT-IR : O-H stretch (~3200–3400 cm⁻¹) and C-I/C-Cl vibrations (500–800 cm⁻¹) .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or handling due to potential volatile byproducts.
  • Waste Disposal : Halogenated waste should be segregated and treated via incineration or specialized chemical disposal services .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth Issues : Heavy atoms (iodine) may cause absorption effects, complicating X-ray diffraction. Use SHELX software for absorption correction and refine with TWINABS for twinned crystals .
  • Solvent Selection : Screen solvents (e.g., ethanol/water mixtures) to optimize crystal morphology. Slow evaporation at 4°C is recommended .

Q. How does the steric and electronic environment of this compound influence its reactivity in substitution reactions?

  • Methodological Answer :

  • Hydroxyl Group Reactivity : The electron-withdrawing Cl and I groups increase acidity of the -OH, facilitating esterification (e.g., with acetyl chloride) or oxidation to ketones (e.g., using Jones reagent) .
  • Aromatic Substitution : Iodine’s directing effects can be studied via Suzuki-Miyaura coupling (e.g., replacing iodine with boronic acids under Pd catalysis) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

  • Methodological Answer :

  • Cross-Validation : Confirm molecular weight via HRMS to rule out impurities. Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups if unexpected signals arise .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃OD exchange) to identify exchangeable protons in NMR .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate solutions at pH 3–10 (buffered) and 40–60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Major degradation products (e.g., dehalogenated derivatives) can be identified via LC-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life at room temperature.

Data Contradiction & Mechanistic Analysis

Q. How to interpret discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Heat/Mass Transfer Effects : At larger scales, inefficient mixing may reduce halogenation efficiency. Use computational fluid dynamics (CFD) modeling to optimize reactor design .
  • Byproduct Formation : Characterize side products (e.g., dihalogenated analogs) via GC-MS and adjust reagent addition rates to mitigate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-4-iodophenyl)methanol
Reactant of Route 2
(3-Chloro-4-iodophenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.